N-methyllysine
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Overview
Description
N-methyllysine: is a derivative of the amino acid lysine, where one of the hydrogen atoms attached to the nitrogen atom in the side chain is replaced by a methyl group . This modification plays a crucial role in epigenetics, particularly in the regulation of gene expression through histone modification .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Methylation: One common method involves the reductive methylation of lysine using formaldehyde and a reducing agent such as sodium cyanoborohydride. This method allows for the selective introduction of a methyl group at the nitrogen atom.
Direct Methylation: Another approach is the direct methylation of lysine using methyl iodide or dimethyl sulfate in the presence of a base. This method is straightforward but requires careful control of reaction conditions to avoid over-methylation.
Industrial Production Methods: Industrial production of N-methyllysine often involves the use of protected lysine derivatives, such as Nα-Fmoc-lysine, which are then methylated at the ε-position using formaldehyde and formic acid . This method ensures high selectivity and yields.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can also be reduced back to lysine under specific conditions.
Substitution: this compound can participate in substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: N-formyllysine.
Reduction: Lysine.
Substitution: Various substituted lysine derivatives.
Scientific Research Applications
Chemistry: N-methyllysine is used as a building block in the synthesis of peptides and proteins with specific methylation patterns .
Biology: In biological research, this compound is studied for its role in histone modification and gene regulation . It is also used as a marker for protein methylation in various cellular processes .
Medicine: this compound has potential therapeutic applications in the treatment of diseases related to epigenetic dysregulation, such as cancer .
Industry: In the industrial sector, this compound is used in the production of specialized peptides and proteins for research and therapeutic purposes .
Mechanism of Action
N-methyllysine exerts its effects primarily through the modification of histones, which are proteins that help package DNA into chromatin . The methylation of lysine residues on histones alters the interaction between histones and DNA, thereby influencing gene expression . This modification can either activate or repress gene transcription, depending on the specific lysine residue that is methylated .
Comparison with Similar Compounds
N-dimethyllysine: Contains two methyl groups attached to the nitrogen atom.
N-trimethyllysine: Contains three methyl groups attached to the nitrogen atom.
N-acetyllysine: Contains an acetyl group attached to the nitrogen atom.
Uniqueness: N-methyllysine is unique in its ability to modulate gene expression through histone modification with a single methyl group . This specific modification can have distinct effects on chromatin structure and gene regulation compared to other methylated lysine derivatives .
Properties
CAS No. |
3926-68-9 |
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Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-amino-6-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11) |
InChI Key |
PQNASZJZHFPQLE-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCC(C(=O)O)N |
Origin of Product |
United States |
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